![molecular formula C10H10N2O2 B2701469 (3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one CAS No. 1164473-20-4](/img/structure/B2701469.png)
(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one
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Overview
Scientific Research Applications
Oligomerization in Aqueous Acid
Indole derivatives, including those similar to "(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one," have been studied for their oligomerization in aqueous acid. This process is significant in understanding the biological activity of these compounds, particularly their conversion to active substances in acidic media which is crucial for their modulatory effects on carcinogenesis. The study by Grose and Bjeldanes (1992) compares the oligomerization products of indole derivatives in conditions approximating gastric juice, providing insights into their potential biological activities and metabolic pathways Grose & Bjeldanes, 1992.
Corrosion Inhibition
Schiff bases derived from indole derivatives have shown promise in the field of corrosion inhibition. Vikneshvaran and Velmathi (2017) investigated the effect of Schiff bases derived from L-Tryptophan on the corrosion inhibition of stainless steel in an acidic environment. Their findings suggest that these compounds exhibit good inhibition efficiency, providing a potential application in protecting metals against corrosion Vikneshvaran & Velmathi, 2017.
Biochemical Reactivity and Antioxidant Activity
The biochemical reactivity of compounds related to "(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one" has been a subject of study, particularly in the context of lipid peroxidation. Schaur (2003) discusses the high reactivity and biochemical effects of 4-hydroxynonenal (HNE), a product of lipid peroxidation, highlighting the importance of such compounds in biological systems due to their interactions with biomolecules like proteins, lipids, and nucleic acids Schaur, 2003.
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, including derivatives related to the compound of interest, have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. Basu Baul et al. (2009) demonstrate that these complexes exhibit significant cytotoxicity, suggesting their potential as anticancer drugs Basu Baul et al., 2009.
DNA Interaction and Docking Studies
Schiff base ligands derived from indole derivatives have been synthesized and characterized for their DNA binding properties and antimicrobial activities. Kurt et al. (2020) explored the interaction of these compounds with DNA, demonstrating their potential in the development of new drug candidates Kurt et al., 2020.
properties
IUPAC Name |
(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12(14)6-8-7-4-2-3-5-9(7)11-10(8)13/h2-6,14H,1H3,(H,11,13)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYXAPIFQSYNB-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C\1/C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[hydroxy(methyl)amino]methylene}-1,3-dihydro-2H-indol-2-one |
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